![molecular formula C16H13N3S B2441026 4-[4-(Phenylsulfanyl)phenyl]-2-pyrimidinylamine CAS No. 337920-39-5](/img/structure/B2441026.png)
4-[4-(Phenylsulfanyl)phenyl]-2-pyrimidinylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[4-(Phenylsulfanyl)phenyl]-2-pyrimidinylamine is a chemical compound with the molecular formula C16H13N3S. It is known for its unique structure, which includes a pyrimidine ring substituted with a phenylsulfanyl group and an amine group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Phenylsulfanyl)phenyl]-2-pyrimidinylamine typically involves the reaction of 4-(Phenylsulfanyl)benzaldehyde with guanidine in the presence of a base. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the pyrimidine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity .
化学反応の分析
Types of Reactions
4-[4-(Phenylsulfanyl)phenyl]-2-pyrimidinylamine can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halides, alkoxides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated or alkoxylated derivatives.
科学的研究の応用
4-[4-(Phenylsulfanyl)phenyl]-2-pyrimidinylamine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique chemical properties can be leveraged.
作用機序
The mechanism of action of 4-[4-(Phenylsulfanyl)phenyl]-2-pyrimidinylamine involves its interaction with specific molecular targets. The phenylsulfanyl group can interact with proteins and enzymes, potentially inhibiting their activity. The pyrimidine ring can also participate in hydrogen bonding and π-π interactions, affecting the compound’s binding affinity and specificity. These interactions can modulate various biological pathways, making the compound a valuable tool in biochemical research .
類似化合物との比較
Similar Compounds
4-(Phenylsulfanyl)benzaldehyde: A precursor in the synthesis of 4-[4-(Phenylsulfanyl)phenyl]-2-pyrimidinylamine.
2-Amino-4-phenyl-6-(phenylsulfanyl)-3,5-dicyanopyridine: Another compound with a phenylsulfanyl group, used in different chemical reactions.
Uniqueness
This compound is unique due to its combination of a phenylsulfanyl group and a pyrimidine ring. This structure provides distinct chemical and biological properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and interact with biological targets sets it apart from similar compounds .
特性
IUPAC Name |
4-(4-phenylsulfanylphenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3S/c17-16-18-11-10-15(19-16)12-6-8-14(9-7-12)20-13-4-2-1-3-5-13/h1-11H,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTPDWNPNZJYNBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC=C(C=C2)C3=NC(=NC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

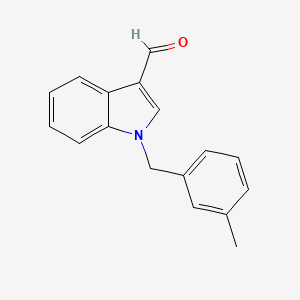
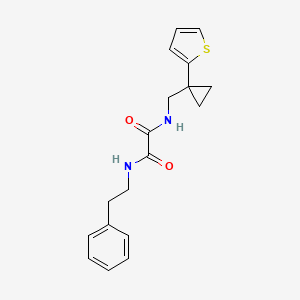
![2-(4-ethoxyphenyl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B2440948.png)
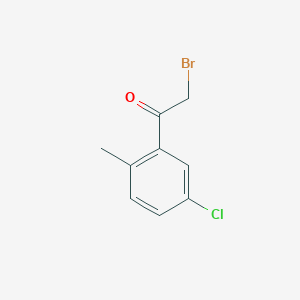
![5-Fluoro-4-(4-methoxyphenyl)-6-[4-(pyridine-2-carbonyl)piperazin-1-yl]pyrimidine](/img/structure/B2440951.png)
![(E)-N-[3-(4-Chlorophenyl)cyclohex-2-en-1-yl]-4-(dimethylamino)but-2-enamide](/img/structure/B2440955.png)
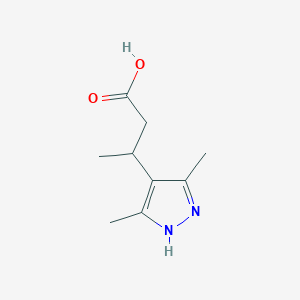
![N-[(4-Fluorophenyl)methyl]-5-[(4-methylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2440959.png)
![2-chloro-6-fluoro-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide](/img/structure/B2440960.png)
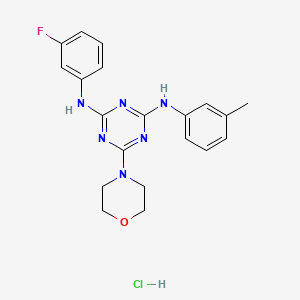
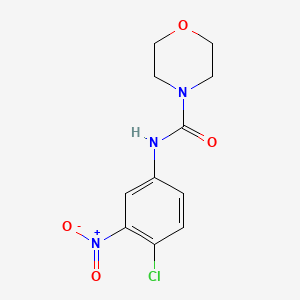
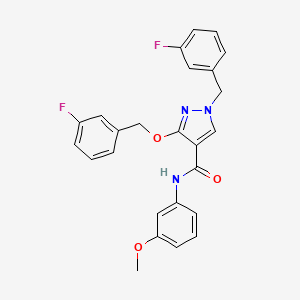
![2-[[5-(3-chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(4-ethylphenyl)acetamide](/img/structure/B2440966.png)
